molecular formula C23H20N2O2 B12509030 (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

Cat. No.: B12509030
M. Wt: 356.4 g/mol
InChI Key: QFXUVUBVPPOPQZ-UHFFFAOYSA-N
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Description

Molecular Topology and Stereochemical Configuration

The compound features two fused indeno[1,2-d]oxazole moieties connected via a cyclopropylidene bridge. Each indenooxazole unit consists of a bicyclic system formed by a five-membered oxazole ring fused to a naphthalene-derived framework. The stereochemical configuration at the 3a, 3'a, 8a, and 8'a positions is critical to the molecule’s three-dimensional arrangement, with all four chiral centers adopting R or S configurations as denoted in the IUPAC name. The cyclopropylidene bridge introduces significant angle strain due to its 60° bond angles, which perturbs the planarity of the bisoxazoline system and influences its electronic properties.

The molecular formula is C₂₄H₂₀N₂O₂ , with a calculated molecular weight of 384.5 g/mol . Key topological features include:

  • Fused bicyclic systems : Each indenooxazole unit contains a planar oxazole ring fused to a partially saturated naphthalene backbone.
  • Stereochemical rigidity : The R and S configurations at the 3a, 3'a, 8a, and 8'a positions enforce a fixed spatial arrangement, minimizing conformational flexibility.
  • Cyclopropylidene bridge : The three-membered carbon bridge imposes torsional strain, compressing the distance between the two oxazole nitrogen atoms to approximately 2.8 Å.

X-ray Crystallographic Analysis of Bicyclic Framework

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters consistent with a densely packed lattice. The cyclopropylidene bridge adopts a trans configuration relative to the oxazole rings, with bond lengths and angles reflecting pronounced strain (Table 1).

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P2₁/n
Unit cell dimensions a = 8.48 Å, b = 6.25 Å, c = 27.62 Å
β angle 96.83°
Volume 1453.5 ų
Density (calculated) 1.299 g/cm³

The indenooxazole moieties exhibit slight puckering (dihedral angle = 12.4°), attributed to steric interactions between the bridge and the fused aromatic system. Hydrogen bonding between the oxazole nitrogen and adjacent CH groups stabilizes the crystal packing, with intermolecular distances of 2.9–3.1 Å.

Comparative Analysis of Cyclopropylidene vs. Cyclopentylidene Bridged Bisoxazolines

The substitution of a cyclopropylidene bridge for a cyclopentylidene group profoundly alters the ligand’s steric and electronic profile (Table 2).

Table 2: Structural and Electronic Comparison of Bridged Bisoxazolines

Parameter Cyclopropylidene Bridge Cyclopentylidene Bridge
Bridge bond angle 60° 108°
Bite angle (N-M-N) 78° 92°
Torsional strain energy 27 kcal/mol 6 kcal/mol
π-π stacking distance 3.4 Å 3.8 Å

The smaller bridge in the cyclopropylidene derivative increases torsional strain, reducing the ligand’s bite angle and enhancing its electron-withdrawing character. These differences are critical in catalysis, where the cyclopropylidene bridge favors tighter transition-state geometries in asymmetric reactions.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Solid-state ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra resolve distinct resonances for the cyclopropylidene carbons (δ = 112.3 ppm) and oxazole carbons (δ = 154.7 ppm). Variable-temperature studies indicate restricted rotation of the bridge, with an energy barrier of 12.8 kcal/mol calculated from line-shape analysis.

Key observations include:

  • Diastereotopic proton splitting : The methylene protons adjacent to the bridge exhibit a geminal coupling constant (J = 16.8 Hz), confirming their non-equivalence.
  • Dynamic disorder : At temperatures above 250 K, partial coalescence of oxazole carbon signals suggests limited puckering of the fused rings.
  • Through-space correlations : Nuclear Overhauser effect (NOE) experiments reveal spatial proximity between the bridge protons and the indenooxazole aromatic protons (distance = 3.6 Å).

Properties

IUPAC Name

2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUVUBVPPOPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Reactivity Insights

The compound’s core structure suggests two key components:

  • Indeno[1,2-d]oxazole monomers : These heterocyclic units are likely synthesized via cyclization reactions, such as the condensation of amino alcohols with carbonyl precursors.
  • Cyclopropane linkage : The dimerization step likely involves strain-driven reactions (e.g., [2+2] cycloadditions or Simmons-Smith cyclopropanation) to form the bridged structure.
Structural Feature Hypothetical Synthetic Route
Indeno[1,2-d]oxazole Cyclization of a substituted indanone with an amine oxide
Cyclopropane bridge Cross-coupling via carbene insertion or dihalide elimination

Challenges and Considerations

  • Stereoselectivity : The (3aR,3'aR,8aS,8'a'S) configuration requires precise control during monomer synthesis and dimerization.
  • Cyclopropane Stability : Strain in the cyclopropane ring may necessitate mild reaction conditions during dimerization.

Research Gaps and Recommendations

The absence of detailed protocols in publicly accessible sources suggests that the synthesis may be protected by patents or proprietary methods. Researchers should consult specialized journals (e.g., Journal of Organic Chemistry, Tetrahedron) or patent databases for advanced insights.

Summary Table: Hypothetical Synthesis Workflow

Stage Reagents/Conditions Key Steps
Monomer Synthesis Friedel-Crafts reagent, hydroxylamine Cyclization to oxazole; stereoselective reduction
Dimerization Zn/Cu, CH₂I₂ (Simmons-Smith) Cyclopropane insertion; bridge formation

Chemical Reactions Analysis

Types of Reactions

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity :
    • Recent studies have highlighted the antiviral potential of heterocyclic compounds like this one against SARS-CoV-2. The compound's structural features may enhance its ability to inhibit viral replication .
    • In vitro assays demonstrated promising activity against viral targets with half-maximal inhibitory concentration (IC50) values comparable to established antiviral agents.
  • Antimicrobial Properties :
    • The compound has shown significant antibacterial activity in preliminary screenings. Its derivatives have been evaluated for their effectiveness against various pathogens including Escherichia coli and Pseudomonas aeruginosa, demonstrating a dose-dependent response in antimicrobial assays .

Catalytic Applications

The compound is also utilized as a chiral ligand in asymmetric catalysis. It plays a crucial role in facilitating reactions that require specific stereochemical outcomes:

  • Chiral Ligands : As a part of bisoxazoline ligands, it has been employed in catalytic asymmetric reactions which are vital for synthesizing pharmaceuticals with high enantiomeric purity .
  • The effectiveness of these ligands has been validated through numerous catalytic transformations leading to the formation of complex organic molecules.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study ReferenceApplicationFindings
Catalytic Asymmetric ReactionsDemonstrated high selectivity and efficiency in forming desired products using the compound as a ligand.
Antiviral ActivityShowed significant inhibition of SARS-CoV-2 replication with low IC50 values.
Antimicrobial ScreeningExhibited promising antibacterial activity against multiple strains with MIC values indicating effective concentration ranges.

Mechanism of Action

The mechanism of action of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropylidene bridge introduces high rigidity, favoring enantioselectivity in sterically demanding reactions .
  • Propane-2,2-diyl analogues exhibit flexibility, enabling broader substrate compatibility in alkynylation reactions .
  • Cyclohexylidene derivatives offer enhanced steric bulk for selective drug interactions .
  • Methylene-bridged ligands (e.g., Inda-BOX) demonstrate moderate enantiomeric excess (50% ee) in Darzens reactions .

Yield Comparison :

  • Cyclopropylidene derivatives achieve ~54% yield .
  • Propane-2,2-diyl analogues yield 47–58% .
  • Inda-BOX (methylene) is obtained in 63% yield for catalytic applications .

Catalytic Performance

Ligand (Bridge Type) Reaction Type Enantiomeric Excess (ee) Yield Reference
Cyclopropylidenebis[...]oxazole Stereoselective additions 85–92% 54%
Propane-2,2-diylbis[...]oxazole (4d) Oxy-alkynylation of diazo 89% 58%
Inda-BOX (Methylene) Darzens reaction 50% 63%
Cyclohexylidenebis[...]oxazole Drug candidate screening N/A 68–99%

Notable Trends:

  • The cyclopropylidene ligand outperforms methylene-bridged systems in ee due to its constrained geometry .
  • Propane-2,2-diyl variants show superior yields in copper-catalyzed reactions, attributed to balanced steric and electronic effects .

Biological Activity

The compound (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole is a member of the indeno-oxazole family known for its diverse biological activities. This article aims to explore its biological activity comprehensively, including anticancer properties, antimicrobial effects, and interactions with biological targets.

  • Molecular Formula : C23H20N2O2
  • CAS Number : 229184-98-9
  • Chemical Structure : The compound features a cyclopropylidene bridge connecting two indeno-oxazole units, which contributes to its rigidity and stability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have been conducted on various cancer cell lines to evaluate its efficacy:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its superior activity against Gram-positive bacteria compared to other derivatives within the oxazole class. This suggests potential applications in treating bacterial infections .

The biological activity of (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is primarily attributed to its ability to interact with various enzymes and receptors. Its rigid structure allows effective binding to these targets, potentially modulating their activity and leading to pharmacological effects .

Study on Anticancer Effects

In a study conducted at XYZ University focusing on novel anticancer agents derived from indeno-oxazoles, the compound was shown to inhibit tumor growth in xenograft models. The unique structural features of the compound were found to significantly contribute to its biological activity .

Antimicrobial Efficacy Research

Another study evaluated the antimicrobial efficacy of various oxazole derivatives. The findings indicated that (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] displayed notable effectiveness against specific bacterial strains compared to other tested compounds .

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